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Compound of Interest

Compound Name: Retroisosenine

Cat. No.: B1680554 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the hepatotoxicity of Retrorsine, a well-

documented pyrrolizidine alkaloid (PA). While the initial intent was a head-to-head comparison

with its isomer, Retroisosenine, a thorough literature review revealed a significant lack of

publicly available experimental data on the hepatotoxicity of Retroisosenine. Therefore, this

document will focus on the extensive research conducted on Retrorsine to serve as a

comprehensive resource on PA-induced liver injury.

Retrorsine is a naturally occurring PA found in various plant species and is known for its potent

hepatotoxic effects.[1] Its toxicity is primarily mediated by metabolic activation in the liver,

leading to the formation of reactive pyrrolic metabolites that can cause cellular damage, leading

to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[2]

Quantitative Hepatotoxicity Data for Retrorsine
The following tables summarize key quantitative data from in vitro and in vivo studies on

Retrorsine-induced hepatotoxicity.

Table 1: In Vitro Cytotoxicity of Retrorsine
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Cell Line Assay Endpoint Value Reference

Primary Mouse

Hepatocytes

Cytotoxicity

Assay
IC50 148 µM [3]

Primary Rat

Hepatocytes

Cytotoxicity

Assay
IC50 153 µM [3]

HepG2-CYP3A4
Genotoxicity

Assay
BMDL 0.01 µM [4]

IC50: Half-maximal inhibitory concentration. BMDL: Benchmark Dose Level.

Table 2: In Vivo Hepatotoxicity of Retrorsine
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Species Dosing Key Findings Reference

Mice
40 mg/kg (single oral

dose)

Hepatic sinusoidal

hemorrhage

observed. Peak

formation of pyrrole-

DNA and pyrrole-

protein adducts at ~6

hours.

[1]

Rats
25 mg/kg/week

(gavage)

Increased mortality,

decreased plasma

albumin, increased

plasma bilirubin,

massive liver copper

accumulation, and

severe hepatic

dysfunction when co-

administered with

copper.

[5]

Mice
24.1–88.5 mg/kg

(oral)

Predicted benchmark

dose confidence

interval for acute liver

toxicity.

[6]

Rats 79.9–104 mg/kg (oral)

Predicted benchmark

dose confidence

interval for acute liver

toxicity.

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of protocols used in key studies on Retrorsine hepatotoxicity.

In Vitro Cytotoxicity Assay with Primary Hepatocytes
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Cell Isolation and Culture: Primary hepatocytes are isolated from mice or rats via a two-step

collagenase perfusion method. Cells are then seeded on collagen-coated plates and cultured

for a short period (e.g., 3 hours) to allow for attachment before compound exposure.[3]

Compound Treatment: Retrorsine is dissolved in a suitable solvent (e.g., DMSO) and added

to the cell culture medium at various concentrations. The cells are then incubated for a

specified period (e.g., 48 hours).[3]

Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial

metabolic activity as an indicator of cell viability. The concentration-response data is then

used to calculate the IC50 value.[3]

In Vivo Acute Hepatotoxicity Study in Mice
Animal Model: Male ICR mice (20-25 g) are typically used.[1]

Dosing: A single dose of Retrorsine (e.g., 10, 20, 40, or 60 mg/kg body weight) is

administered orally via gavage. A vehicle control group receives the solvent alone.[1]

Sample Collection: Animals are sacrificed at various time points (e.g., 2, 4, 6, 8, 12 hours,

and several days or weeks) after dosing. Blood and liver tissue are collected for analysis.[1]

Analysis:

Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to observe

morphological changes such as sinusoidal hemorrhage and necrosis.[1]

Biomarker Analysis: Serum levels of liver enzymes like alanine aminotransferase (ALT)

and aspartate aminotransferase (AST) are measured to assess liver damage.[2]

Adduct Measurement: Liver and serum levels of pyrrole-DNA and pyrrole-protein adducts

are quantified using techniques like HPLC-MS/MS to assess the extent of covalent binding

of reactive metabolites.[1]
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Visualizing the Mechanisms of Retrorsine
Hepatotoxicity
The following diagrams, generated using the DOT language, illustrate the key pathways

involved in Retrorsine-induced liver injury.

Metabolic Activation of Retrorsine
The primary mechanism of Retrorsine hepatotoxicity involves its metabolic activation by

cytochrome P450 enzymes in the liver to form reactive dehydropyrrolizidine alkaloids (DHPAs).

These electrophilic metabolites can then bind to cellular macromolecules, leading to toxicity.[7]
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Caption: Metabolic activation of Retrorsine to its toxic metabolite.

Nrf2 Signaling Pathway in Retrorsine-Induced Stress
Response
Retrorsine exposure can induce an adaptive response mediated by the Nrf2 signaling pathway,

which upregulates antioxidant and detoxification enzymes. However, the formation of reactive

metabolites can also directly influence this pathway.[8]
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Caption: Nrf2 pathway activation in response to Retrorsine.

NF-κB Signaling in Retrorsine-Induced Inflammation
Retrorsine can promote an inflammatory response in the liver, in part through the activation of

the NF-κB signaling pathway. This can be exacerbated by factors such as gut microbiota

dysbiosis.[2]
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Caption: Retrorsine-induced NF-κB inflammatory pathway.
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In conclusion, Retrorsine serves as a critical model compound for understanding the

mechanisms of pyrrolizidine alkaloid-induced hepatotoxicity. Its dose-dependent toxicity is

intrinsically linked to its metabolic activation and the subsequent cascade of cellular events,

including covalent adduct formation, oxidative stress, and inflammation. Further research into

the specific toxicological profile of its isomers, such as Retroisosenine, is warranted to fully

comprehend the structure-activity relationships within this class of hepatotoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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